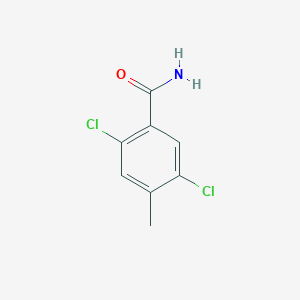
2,5-Dichloro-4-methylbenzamide
Descripción general
Descripción
2,5-Dichloro-4-methylbenzamide is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,5-Dichloro-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
This compound is structurally characterized by the presence of two chlorine atoms and a methyl group on a benzene ring. Its chemical formula is CHClN\O, which contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. For example, studies have reported that similar compounds with chlorinated benzamide structures can inhibit microbial enzymes crucial for bacterial survival.
Antifungal Properties
The compound has also demonstrated antifungal activity. In vitro assays have shown that it can inhibit the growth of several pathogenic fungi, making it a candidate for further investigation in antifungal drug development .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors within microbial cells. This inhibition disrupts essential metabolic processes, leading to cell death. Ongoing research aims to elucidate the precise molecular pathways affected by this compound.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Toxicological Assessment
Toxicological evaluations have been performed to assess the safety profile of this compound. In animal models, no significant acute toxicity was observed at therapeutic doses; however, further long-term studies are required to fully understand its safety profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-5-methylbenzamide | Similar chlorination pattern | Moderate antimicrobial activity |
| 3,5-Dichloro-2-methylbenzamide | Different methyl position | Strong antifungal properties |
| 2-Chloro-4-methylbenzamide | Fewer chlorine atoms | Lower overall biological activity |
This table illustrates how variations in chemical structure influence the biological activity of benzamide derivatives.
Propiedades
IUPAC Name |
2,5-dichloro-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNCMECBWKQGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















